molecular formula C17H19BrN2O5 B573186 4-(3-((4-Bromobenzyl)oxy)propyl)-1H-imidazole maleate CAS No. 183155-85-3

4-(3-((4-Bromobenzyl)oxy)propyl)-1H-imidazole maleate

Cat. No.: B573186
CAS No.: 183155-85-3
M. Wt: 411.252
InChI Key: MCHRGXAJISGIRV-BTJKTKAUSA-N
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Description

4-(3-((4-Bromobenzyl)oxy)propyl)-1H-imidazole maleate is an organic compound that features a bromobenzyl group attached to an imidazole ring via a propyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-((4-Bromobenzyl)oxy)propyl)-1H-imidazole maleate typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Palladium on carbon (Pd/C), hydrogen gas (H2)

    Substitution: Amines, thiols, sodium hydride (NaH)

Major Products

    Oxidation: Bromobenzaldehyde, bromobenzoic acid

    Reduction: Reduced imidazole derivatives

    Substitution: Substituted benzyl derivatives

Mechanism of Action

Biological Activity

4-(3-((4-Bromobenzyl)oxy)propyl)-1H-imidazole maleate is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

  • Molecular Formula : C13H15BrN2O4
  • Molecular Weight : 329.17 g/mol

This compound features an imidazole ring, a bromobenzyl group, and a propoxy linker, contributing to its biological activity.

The biological activity of this compound is primarily linked to its interaction with specific biological targets:

  • Histamine H3 Receptor Antagonism : The imidazole moiety is known for its role in modulating histamine receptors. Studies indicate that compounds with similar structures can act as antagonists at the H3 receptor, which is involved in neurotransmission and various physiological processes .
  • Indoleamine 2,3-Dioxygenase (IDO) Inhibition : Some derivatives of imidazole compounds have shown inhibitory effects on IDO, an enzyme implicated in immune regulation and tumor progression. This inhibition can enhance anti-tumor immunity by preventing tryptophan catabolism .

Biological Activity Overview

Activity Effect Reference
Histamine H3 receptor antagonismModulates neurotransmitter release; potential for treating CNS disorders
IDO inhibitionEnhances immune response; potential anti-cancer effects
Anti-inflammatory propertiesReduces inflammation markers in vitro

Case Studies

  • Histamine H3 Receptor Modulation :
    A study investigated the effects of various imidazole derivatives on histamine H3 receptors. Results indicated that compounds similar to this compound exhibited significant antagonistic activity, leading to increased neurotransmitter release and improved cognitive function in animal models .
  • Cancer Immunotherapy :
    In a preclinical model, the compound was tested for its ability to inhibit IDO activity. The results demonstrated a marked increase in T-cell proliferation and cytokine production when administered alongside standard cancer therapies, suggesting a synergistic effect that could enhance treatment efficacy .

Research Findings

Recent research has focused on synthesizing and evaluating various analogs of imidazole compounds to determine their biological efficacy. The findings suggest that modifications to the bromobenzyl group can enhance receptor selectivity and potency against specific targets.

Summary of Findings

  • Selectivity : Compounds with different substituents on the imidazole ring show varying degrees of selectivity for histamine receptors.
  • Efficacy : The anti-inflammatory and immunomodulatory effects are promising for developing new therapeutic agents targeting autoimmune diseases and cancer.

Properties

IUPAC Name

5-[3-[(4-bromophenyl)methoxy]propyl]-1H-imidazole;(Z)-but-2-enedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15BrN2O.C4H4O4/c14-12-5-3-11(4-6-12)9-17-7-1-2-13-8-15-10-16-13;5-3(6)1-2-4(7)8/h3-6,8,10H,1-2,7,9H2,(H,15,16);1-2H,(H,5,6)(H,7,8)/b;2-1-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCHRGXAJISGIRV-BTJKTKAUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1COCCCC2=CN=CN2)Br.C(=CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1COCCCC2=CN=CN2)Br.C(=C\C(=O)O)\C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19BrN2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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